molecular formula C8H9BrN2 B1628457 5-Bromo-5,6,7,8-tetrahydroquinoxaline CAS No. 528852-07-5

5-Bromo-5,6,7,8-tetrahydroquinoxaline

Numéro de catalogue: B1628457
Numéro CAS: 528852-07-5
Poids moléculaire: 213.07 g/mol
Clé InChI: STQQSKCWKJEUEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-5,6,7,8-tetrahydroquinoxaline is an organic compound with the molecular formula C_8H_9BrN_2 It is a derivative of tetrahydroquinoxaline, where a bromine atom is substituted at the 5th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5,6,7,8-tetrahydroquinoxaline typically involves the bromination of 5,6,7,8-tetrahydroquinoxaline. One common method is:

    Starting Material: 5,6,7,8-tetrahydroquinoxaline.

    Brominating Agent: N-bromosuccinimide (NBS) or bromine (Br_2).

    Solvent: A suitable solvent such as chloroform or carbon tetrachloride.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-5,6,7,8-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.

    Reduction Reactions: Reduction can lead to the formation of tetrahydroquinoxaline derivatives without the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH_2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products

    Substitution: Formation of various substituted tetrahydroquinoxalines.

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of tetrahydroquinoxaline.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-5,6,7,8-tetrahydroquinoxaline serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown promising biological activities:

  • Anticancer Activity : Certain derivatives exhibit selective inhibition of bromodomain-containing proteins (e.g., BRD4), which are implicated in cancer progression. For instance, studies have identified compounds that target BRD4 with significant potency .
  • Antimicrobial Properties : Research indicates that some derivatives possess antimicrobial activities against various pathogens, making them potential candidates for new antibiotics .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for developing other complex molecules. Its ability to undergo various chemical transformations allows for the creation of diverse heterocycles:

  • Synthesis of Heterocycles : It can be used to synthesize other nitrogen-containing heterocycles through reactions such as nucleophilic substitutions and cycloadditions .
  • Pharmaceutical Intermediates : It is involved in the synthesis of drugs and agrochemicals, contributing to the development of new therapeutic agents .

Case Study 1: Synthesis of BRD4 Inhibitors

A study focused on synthesizing selective inhibitors for BRD4 using this compound as a starting material. The research demonstrated that modifications at the bromine position enhanced binding affinity and selectivity towards the target protein .

Case Study 2: Antimicrobial Derivatives

Another study explored the antimicrobial potential of derivatives synthesized from this compound. The results indicated that specific structural modifications could significantly enhance activity against resistant bacterial strains .

Mécanisme D'action

The mechanism of action of 5-Bromo-5,6,7,8-tetrahydroquinoxaline depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

    5,6,7,8-Tetrahydroquinoxaline: The parent compound without the bromine substitution.

    5-Chloro-5,6,7,8-tetrahydroquinoxaline: A similar compound with a chlorine atom instead of bromine.

    5-Fluoro-5,6,7,8-tetrahydroquinoxaline: A similar compound with a fluorine atom instead of bromine.

Uniqueness

5-Bromo-5,6,7,8-tetrahydroquinoxaline is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in unique interactions, making this compound particularly valuable in the design of new drugs and materials.

Activité Biologique

5-Bromo-5,6,7,8-tetrahydroquinoxaline is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C9_9H9_9BrN2_2

Molecular Weight : 213.09 g/mol

Structure : The compound features a bromine atom at the 5-position of the tetrahydroquinoxaline ring, which significantly influences its biological activity.

Research indicates that this compound interacts with various biological targets:

  • CB2 Receptor Agonism : It shows partial agonist activity at the cannabinoid type 2 (CB2) receptor, which is implicated in pain relief and anti-inflammatory effects. Activation of CB2 receptors has been linked to hepatoprotection and attenuation of liver steatosis in both in vitro and in vivo studies .
  • Inhibition of Lipid Accumulation : In cellular models like HepG2 hepatocytes, the compound has demonstrated the ability to prevent palmitate-induced lipid accumulation, suggesting potential use in treating metabolic disorders .
  • Anticancer Activity : Tetrahydroquinoline derivatives have been studied for their anticancer properties. The compound's structure allows it to inhibit specific cellular pathways related to cancer progression .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Type Mechanism/Effect References
CB2 Receptor AgonismPain relief and anti-inflammatory effects
HepatoprotectionInhibits lipid accumulation in hepatocytes
Anticancer EffectsInhibits cancer cell proliferation
Antimicrobial ActivityModerate antibacterial effects against specific bacteria

Case Studies and Research Findings

  • Liver Protection Studies : A study demonstrated that quinoxaline derivatives, including this compound, effectively reduced lipid accumulation in HepG2 cells by about 50% compared to control groups . This suggests a potential therapeutic role in managing fatty liver disease.
  • Cancer Research : Tetrahydroquinoline analogs have been investigated for their ability to inhibit EPAC1 (exchange protein directly activated by cAMP), a target associated with cancer metastasis. The presence of bromine at the 5-position significantly enhances the potency of these compounds against cancer cell lines .
  • Antibacterial Activity : Preliminary screenings indicated that this compound exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further antimicrobial research .

Propriétés

IUPAC Name

5-bromo-5,6,7,8-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQQSKCWKJEUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590170
Record name 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528852-07-5
Record name 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5,6,7,8-tetrahydroquinoxaline (Intermediate 19) (3.08 g, 23.0 mmol, commercially available) in CCl4 (200 mL) was added N-bromosuccinamide (4.09 g, 23.0 mmol) and a catalytic amount (56 mg) of benzoyl peroxide. The reaction mixture was heated at reflux for 17 hours. The reaction mixture was cooled to room temperature and filtered through Celite and concentrated in vacuo gave 5-bromo-5,6,7,8-tetrahydroquinoxaline, (Intermediate 20) (3.8 g, crude).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of commercially available 5,6,7,8-tetrahydroquinoxaline (3.08 g, 23.0 mmol) in CCl4 (200 mL) was added N-bromosuccinamide (4.09 g, 23.0 mmol) and a catalytic amount (56 mg) of benzoyl peroxide. The reaction mixture was heated at reflux for 17 hours. Saturated sodium bicarbonate solution was added (100 mL), the layers were separated and the aqueous phase was extracted with CH2Cl2 (2×200 mL). The organic extracts were dried and concentrated. The crude material contained 1:3:1 ratio (GC) of starting material, mono- and dibromo products which were separated by column chromatography on silica gel using a mixture of 1:1 EtOAc:hexanes to give 5-bromo-5,6,7,8-tetrahydroquinoxaline (3.03 g, 54%) as a brown liquid: 1H NMR (CDCl3): δ 1.99-2.03 (m, 1H), 2.20-2.49 (m, 3H), 2.97-3.10 (m, 1H), 3.11-3.20 (m, 1H), 5.48 (t, 1H, J=1.5 Hz), 8.40 (s, 2H). It should be noted that this material is unstable when exposed to air over 2-3 days and was used immediately in the next reaction.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 2
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 3
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 4
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 5
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 6
5-Bromo-5,6,7,8-tetrahydroquinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.